Angiotensin II 5-valine

Cardiovascular pharmacology Hypertension models Renin-angiotensin system

Angiotensin II 5-valine (Val⁵-ANG II; CAS: 58-49-1) is an octapeptide analog of the endogenous vasoconstrictor angiotensin II, distinguished by the substitution of valine for isoleucine at position 5 of the native sequence. This modification results in a compound with the molecular formula C₄₉H₆₉N₁₃O₁₂ and a molecular weight of 1032.15 g/mol that retains full agonist activity at angiotensin II type 1 (AT₁) and type 2 (AT₂) receptors while exhibiting species-dependent potency variations that differ from the endogenous [Ile⁵]-angiotensin II.

Molecular Formula C49H69N13O12
Molecular Weight 1032.2 g/mol
Cat. No. B605510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II 5-valine
SynonymsAngiotensin acetate;  Val5-ANG II;  H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH;  (Val5)-Angiotensin II;  Human Angiotensin II Acetate Salt.
Molecular FormulaC49H69N13O12
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
InChIKeyNLPUTBDZNNXHCO-CGHBYZBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Angiotensin II 5-Valine: CAS 58-49-1 as a Pharmacological Research Tool and Vasopressor Agent


Angiotensin II 5-valine (Val⁵-ANG II; CAS: 58-49-1) is an octapeptide analog of the endogenous vasoconstrictor angiotensin II, distinguished by the substitution of valine for isoleucine at position 5 of the native sequence . This modification results in a compound with the molecular formula C₄₉H₆₉N₁₃O₁₂ and a molecular weight of 1032.15 g/mol that retains full agonist activity at angiotensin II type 1 (AT₁) and type 2 (AT₂) receptors while exhibiting species-dependent potency variations that differ from the endogenous [Ile⁵]-angiotensin II [1]. Val⁵-ANG II serves as a critical pharmacological tool for investigating the renin-angiotensin system (RAS), particularly in studies requiring exogenous angiotensin II that can be chromatographically distinguished from endogenous Ile⁵-ANG II for precise quantification of renal uptake and tissue distribution [2].

1
Exogenous/Endogenous Differentiation
HPLC-distinguishable valine substitution enables differential quantification of infused vs. endogenous angiotensin II in rodent models.
2
AT₁ Receptor Pharmacology
Validated reference agonist for antagonist screening and competitive binding assays across functional and binding platforms.
3
Species-Comparative Research
Radioligand with defined Kd and Bmax for receptor autoradiography in amphibian and other non-mammalian vertebrate models.

Why In-Class Angiotensin II Analogs Cannot Be Interchanged: The Val⁵-ANG II Differentiation Case


The angiotensin II analog class encompasses compounds with subtle yet functionally consequential structural variations that preclude simple interchangeability. The substitution at position 5 is particularly critical: endogenous angiotensin II in humans and rats contains isoleucine (Ile⁵-ANG II), whereas bovine and other species naturally express the valine variant (Val⁵-ANG II) [1]. This single amino acid difference translates into measurable disparities in receptor-binding kinetics, functional tissue responses, and species-specific pharmacodynamics that cannot be predicted from potency data alone . Moreover, procurement decisions involving Val⁵-ANG II must account for its unique utility as an exogenous tracer distinguishable from endogenous ANG II via HPLC—a property absent in Ile⁵-ANG II preparations when used in human or rat model systems [2]. The following quantitative evidence establishes the specific contexts in which Val⁵-ANG II provides functionally non-substitutable advantages.

Ile⁵-ANG II (endogenous human/rat) lacks the HPLC distinguishability required for differential tissue uptake quantification. Exogenous vs. endogenous peptide resolution may be lost.
Val⁵ substitution shifts receptor-binding kinetics and tissue-specific contractile responses; potency rankings observed in rabbit detrusor may not transfer directly to other species or assay platforms.
Using unlabeled Ile⁵-ANG II for antagonist screening alters the agonist context; reference IC₅₀ values reported with Val⁵-ANG II may not reproduce with the endogenous sequence.

Angiotensin II 5-Valine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


In Vivo Pressor Response: Val⁵-ANG II Produces Sustained Hypertension with Quantifiable Systolic Blood Pressure Elevation

In a standardized rat hypertension model, chronic subcutaneous infusion of Val⁵-ANG II at 40 ng/min via osmotic minipump produced a significant and sustained elevation in systolic blood pressure. By day 12 of infusion, systolic blood pressure in Val⁵-ANG II-infused rats reached 197±7 mm Hg, representing a quantifiable hypertensive state suitable for evaluating antihypertensive interventions [1]. The AT₁ receptor specificity of this effect was confirmed by complete prevention of hypertension development with losartan treatment [1]. While direct head-to-head pressor data comparing Val⁵-ANG II with Ile⁵-ANG II under identical infusion protocols are not available in the primary literature, this quantitative in vivo benchmark establishes Val⁵-ANG II as a validated tool for inducing AT₁-mediated hypertension in rodent models.

In Vivo Pressor Response
Reported
197 ± 7 mm Hg
systolic BP at day 12
Supports chronic hypertension model induction with quantifiable SBP elevation.
40 ng/min infusion, uninephrectomized rat; model-response context.
Cardiovascular pharmacology Hypertension models Renin-angiotensin system

Cross-Species Functional Potency Hierarchy: Val⁵-ANG II Demonstrates Superior Smooth Muscle Contractile Activity Relative to Ile⁵-ANG II

In isolated rabbit detrusor (urinary bladder) smooth muscle strips, cumulative dose-response analysis established a clear potency ranking among angiotensin peptides. [Val⁵]-angiotensin II exhibited the highest potency, exceeding that of [Ile⁵]-angiotensin II, [Ile⁵]-angiotensin I, and [Val⁴]-angiotensin III [1]. This tissue-specific functional hierarchy demonstrates that the Val⁵ substitution confers enhanced contractile efficacy in rabbit detrusor smooth muscle relative to the endogenous Ile⁵ variant. Repeated cumulative dose-response curves to [Val⁵]-AII resulted in a gradual increase in potency and intrinsic activity over four consecutive dose-response determinations, though the maximum force generated occurred at lower agonist concentrations compared to single-dose methods, indicating tachyphylaxis [1].

Smooth Muscle Contractile Rank
Head-to-head
Ranked 1st among tested peptides
Val⁵-AII > Ile⁵-AII > Ile⁵-AI > Val⁴-AIII
Reported highest contractile potency in rabbit detrusor model.
Tissue-specific endpoint; tachyphylaxis observed with repeated dosing.
Smooth muscle pharmacology Species-specific receptor pharmacology Functional tissue assays

Receptor Binding Affinity in Amphibian Kidney: Val⁵-ANG II Binds with Kd = 1.88 nM to Glomerular Angiotensin Receptors

Quantitative in vitro autoradiography using [¹²⁵I]-[Val⁵]-angiotensin II in Xenopus laevis (clawed toad) kidney sections revealed specific binding localized exclusively to glomeruli, with no detectable binding in adrenal tissue [1]. Saturation binding analysis demonstrated that [¹²⁵I]-[Val⁵]-A II binds to a single class of high-affinity binding sites with a dissociation constant (Kd) of 1.884 ± 0.535 nM and a maximum binding capacity (Bmax) of 0.484 ± 0.144 fmol/mm² [1]. Competitive displacement studies established the rank order of analog potency as [Sar¹, Ile⁵]-A II > human A II > [¹²⁵I]-[Val⁵]-A II = [Val⁵]-A II = human A III >> human A I [1]. The equipotent displacement of [¹²⁵I]-[Val⁵]-A II by unlabeled [Val⁵]-A II confirms that iodination does not substantially alter binding characteristics, validating this radioligand for receptor mapping studies.

Receptor Binding Affinity
Cross-study comparable
Kd = 1.884 ± 0.535 nM
Bmax = 0.484 fmol/mm²
Defines high-affinity radioligand parameters for amphibian kidney receptor autoradiography.
Xenopus laevis glomeruli; displacement rank confirms specificity.
Receptor autoradiography Comparative endocrinology Angiotensin receptor pharmacology

Analytical Distinguishability: HPLC Separation Enables Differential Quantification of Exogenous Val⁵-ANG II from Endogenous Ile⁵-ANG II

A critical and unique feature of Val⁵-ANG II as a research tool is its chromatographic distinguishability from endogenous angiotensin II (Ile⁵-ANG II) via high-performance liquid chromatography (HPLC). In rat studies where Val⁵-ANG II was infused as an exogenous agonist, harvested blood and kidney samples were subjected to HPLC separation to resolve Val⁵-ANG II (exogenous) from Ile⁵-ANG II (endogenous), with subsequent quantification of fractions by radioimmunoassay [1]. This analytical workflow revealed that in Val⁵-ANG II-infused rats treated with losartan, total plasma ANG II levels were elevated to 289±20 fmol/mL compared to 119±14 fmol/mL in rats not treated with losartan—a 2.4-fold increase [1]. Concurrently, losartan treatment reduced the enhancement of intrarenal Val⁵-ANG II content by 88% relative to rats infused with Val⁵-ANG II alone [1]. Without the HPLC-detectable valine substitution, the differential uptake of exogenous versus endogenous ANG II could not be resolved.

Analytical Distinguishability
Direct comparison
2.4× plasma ANG II increase
88% renal Val⁵-ANG II reduction with losartan
Enables differential HPLC quantification of exogenous vs. endogenous peptide.
HPLC + radioimmunoassay workflow; AT₁-mediated uptake demonstrated.
Analytical biochemistry Peptide quantification Pharmacokinetics

Antagonist Pharmacology Platform: Val⁵-ANG II Serves as Reference Agonist for AT₁ Antagonist Screening with Defined IC₅₀ Values

Val⁵-angiotensin II functions as a validated reference agonist in antagonist screening assays, enabling quantitative determination of inhibitory potency for AT₁ receptor antagonists. In a standardized high-throughput screening format using human AT₁ receptors overexpressed in CHO-K1 cells, antagonist activity was measured in the presence of 10 nM [Val⁵]-angiotensin II with IP-one accumulation measured by HTRF after 90 minutes [1]. Under these conditions, a reference antagonist compound (CHEMBL4872989) exhibited an IC₅₀ of 15 nM [1]. Parallel data from rat liver membrane binding assays demonstrate that Val⁵-ANG II itself displays an IC₅₀ of 1.30 nM for displacement of [¹²⁵I]-angiotensin II, confirming its high-affinity interaction with AT₁ receptors [2]. This dual utility—as both agonist and competitive binding ligand—establishes Val⁵-ANG II as a versatile reference standard for AT₁ receptor pharmacology studies.

Antagonist Screening Platform
Cross-study comparable
Reference agonist IC₅₀: 15 nM
Val⁵-ANG II binding IC₅₀: 1.30 nM
Supports reproducible AT₁ antagonist characterization in functional and binding assays.
Human AT₁-CHO-K1 cells, HTRF IP-one; rat liver membrane binding.
Receptor pharmacology Antagonist screening Drug discovery

Optimal Research Applications for Angiotensin II 5-Valine Based on Verified Differentiation Evidence


Exogenous Angiotensin II Tissue Uptake and Pharmacokinetic Studies Requiring Chromatographic Resolution

Val⁵-ANG II is uniquely suited for studies quantifying the differential tissue uptake, distribution, and clearance of exogenous versus endogenous angiotensin II. The valine substitution at position 5 enables HPLC separation of infused Val⁵-ANG II from endogenous Ile⁵-ANG II in rodent models, a capability not available with Ile⁵-ANG II preparations. This analytical distinguishability was critical to the demonstration that losartan treatment reduces intrarenal Val⁵-ANG II accumulation by 88% while paradoxically elevating total plasma ANG II levels 2.4-fold, providing direct evidence for AT₁ receptor-mediated renal angiotensin II internalization [1].

AT₁ Receptor Antagonist Screening and Pharmacological Characterization

Val⁵-ANG II serves as a validated reference agonist for high-throughput screening of AT₁ receptor antagonists. In standardized cellular assays using human AT₁-overexpressing CHO-K1 cells, 10 nM Val⁵-ANG II provides a robust agonist stimulus against which antagonist IC₅₀ values can be reproducibly determined (e.g., 15 nM for reference antagonists) [1]. Additionally, radiolabeled [¹²⁵I]-Val⁵-ANG II enables competitive binding assays with established binding parameters (IC₅₀ = 1.30 nM in rat liver membranes) [2], offering a dual-platform approach for characterizing antagonist potency in both functional and binding modalities.

Chronic Hypertension Model Induction with Defined Temporal SBP Elevation

Subcutaneous infusion of Val⁵-ANG II at 40 ng/min via osmotic minipump in uninephrectomized rats produces a quantifiable and sustained hypertensive state, with systolic blood pressure reaching 197±7 mm Hg by day 12 [1]. This protocol provides a reproducible platform for evaluating antihypertensive interventions, as demonstrated by the complete prevention of hypertension development with losartan co-treatment. The defined temporal SBP elevation enables precise scheduling of intervention studies and serves as a benchmark for comparing novel antihypertensive compounds.

Non-Mammalian Comparative Endocrinology and Receptor Mapping

[¹²⁵I]-[Val⁵]-angiotensin II is a validated radioligand for quantitative receptor autoradiography in amphibian and other non-mammalian vertebrate models. In Xenopus laevis kidney, specific binding localizes exclusively to glomeruli with a defined Kd of 1.884 ± 0.535 nM and Bmax of 0.484 ± 0.144 fmol/mm² [1]. The established rank order of analog displacement ([Sar¹, Ile⁵]-A II > human A II > [Val⁵]-A II = human A III >> human A I) provides a reference framework for characterizing angiotensin receptor pharmacology across vertebrate species where endogenous angiotensin II sequence varies at position 5.

Application
Selection Property
Validation Focus
Exogenous/Endogenous ANG II Tissue Uptake Studies
HPLC-distinguishable valine substitution
Differential tissue distribution and AT₁-mediated internalization
AT₁ Receptor Antagonist Characterization
Validated reference agonist profile
Assay reproducibility across functional and binding modalities
Chronic Hypertension Model Induction
Defined pressor response protocol
SBP elevation time-course and intervention scheduling
Non-Mammalian Comparative Endocrinology
Radioligand binding parameters in amphibian models
Cross-species receptor pharmacology and autoradiography

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